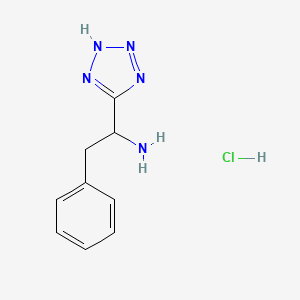
2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN5. It is a derivative of phenylmethanamine, where the phenyl group is substituted with a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the growth of fungal cells by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Known for its energetic properties.
2-(2H-Tetrazol-5-yl)ethan-1-amine hydrochloride: Similar structure but different functional groups.
Uniqueness
2-Phenyl-1-(2H-tetrazol-5-yl)ethanamine hydrochloride is unique due to its combination of a phenyl group and a tetrazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12ClN5 |
|---|---|
Molecular Weight |
225.68 g/mol |
IUPAC Name |
2-phenyl-1-(2H-tetrazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11N5.ClH/c10-8(9-11-13-14-12-9)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12,13,14);1H |
InChI Key |
HVWJRWNHAKQBSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NNN=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



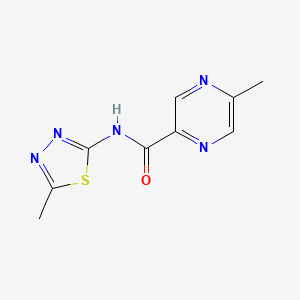

![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13103654.png)

![2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103661.png)

![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B13103673.png)
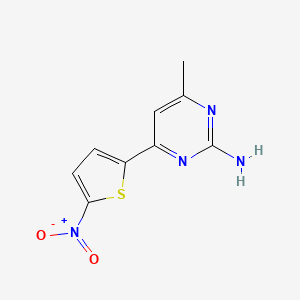
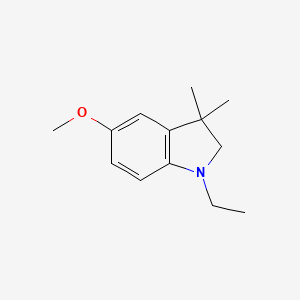
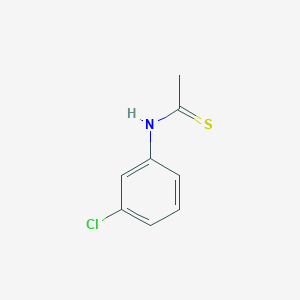

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13103723.png)
![2h-Benzo[g]thiazolo[5,4-e]indole](/img/structure/B13103727.png)
